molecular formula C19H14Cl2N4 B077183 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride CAS No. 10557-51-4

5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride

Cat. No.: B077183
CAS No.: 10557-51-4
M. Wt: 369.2 g/mol
InChI Key: CCQVUWNFRJMAMY-UHFFFAOYSA-M
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Description

This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Scientific Research Applications

5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tetrazolium salts in biological systems often involves their reduction to formazan dyes, which can be quantified to assess cell viability .

Safety and Hazards

As with any chemical compound, handling “5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride” would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Future Directions

Future research on this compound could involve exploring its potential uses in biological research or other fields. Given the known uses of tetrazolium salts, it could be interesting to explore whether this compound has similar applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with diphenylacetylene under specific conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide to facilitate the cycloaddition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits anticancer properties.

Uniqueness

5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of the 4-chlorophenyl and diphenyl groups further enhances its versatility and applicability in various fields of research.

Properties

IUPAC Name

5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQVUWNFRJMAMY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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